Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
CAS No.:
Cat. No.: VC15895735
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate -](/images/structure/VC15895735.png)
Specification
Molecular Formula | C16H22N2O3 |
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Molecular Weight | 290.36 g/mol |
IUPAC Name | benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate |
Standard InChI | InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-10-11-21-16(13-18)6-8-17-9-7-16/h1-5,17H,6-13H2 |
Standard InChI Key | LHLLVARGJVCPIV-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC12CN(CCO2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate belongs to the class of spirocyclic heterocycles, which are defined by two rings sharing a single atom. The compound’s systematic name reflects its benzyl ester group attached to a 1-oxa-4,9-diazaspiro[5.5]undecane backbone. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₂O₃ |
Molecular Weight | 290.36 g/mol |
CAS Number | 2102409-64-1 |
Purity | ≥97% |
Synonyms | ALA-B631646-10g, AMY35156 |
The spirocyclic core consists of a six-membered oxazane ring fused to a five-membered diazepane ring, creating a rigid three-dimensional structure. This rigidity influences its reactivity and binding affinity in biological systems . The benzyl ester moiety enhances solubility in organic solvents, facilitating its use in synthetic applications.
Compound Name | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
1,8-Diaza-spiro[4.5]decane-8-carboxylate | C₁₆H₂₂N₂O₂ | 274.36 g/mol | Smaller spiro system (4.5 vs. 5.5) |
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | C₁₅H₂₀N₂O₂ | 260.33 g/mol | Ketone group replaces ester |
These analogues highlight how minor structural modifications impact molecular weight and functional group reactivity .
Applications in Medicinal Chemistry
The compound’s versatility as a building block is evident in its use for:
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Peptidomimetics: The rigid spiro structure mimics peptide turn motifs, enabling the design of protease-resistant analogs .
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Kinase Inhibitors: Structural analogues have been explored as ATP-competitive inhibitors due to their ability to occupy hydrophobic binding pockets .
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Anticancer Agents: Spirocyclic frameworks are known to intercalate DNA or inhibit topoisomerases, though specific studies on this compound are pending .
Challenges and Future Directions
Current limitations include the scarcity of in vivo data and scalable synthesis methods. Future research should prioritize:
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Optimized Synthetic Routes: Developing one-pot methodologies akin to spiro-isobenzofuran synthesis could reduce step counts .
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Targeted Biological Screening: Evaluating inhibitory effects on cancer-associated kinases or antimicrobial targets like DNA gyrase.
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Formulation Studies: Assessing stability in physiological matrices and compatibility with drug delivery systems.
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